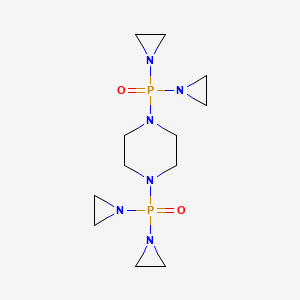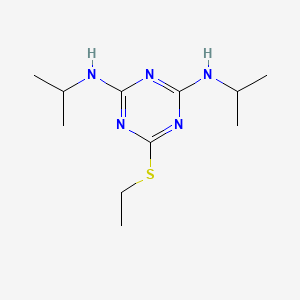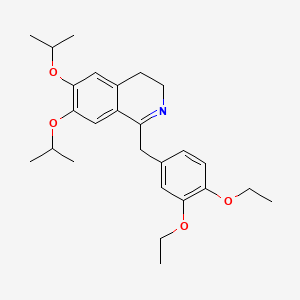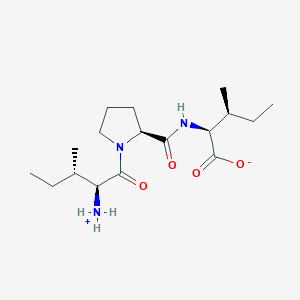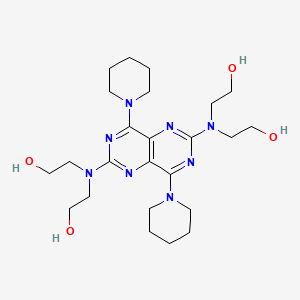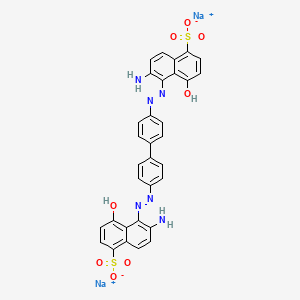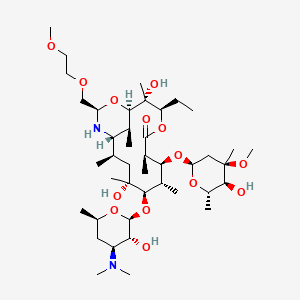![molecular formula C11H8N2NaO3S2 B1670818 Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate CAS No. 103404-75-7](/img/structure/B1670818.png)
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Luciferin Sodium, also known as (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid sodium salt, is a bioluminescent substrate commonly used in various biological and chemical applications. It is the sodium salt form of D-Luciferin, a compound that emits light when oxidized in the presence of the enzyme luciferase, adenosine triphosphate (ATP), and oxygen. This reaction is the basis for bioluminescence in fireflies and is widely utilized in scientific research for imaging and assay purposes .
Scientific Research Applications
D-Luciferin Sodium has a wide range of applications in scientific research:
Bioluminescent Imaging: Used in in vivo imaging to monitor disease progression, gene expression, and drug efficacy in real-time.
Gene Reporter Assays: Utilized to study gene expression and regulation.
ATP Assays: Employed to measure cellular ATP levels, indicating cell viability and metabolic activity.
High-Throughput Screening: Used in drug discovery to screen for potential therapeutic compounds.
Environmental Monitoring: Applied in detecting contamination and pollution in ecosystems .
Mechanism of Action
The mechanism of action of D-Luciferin Sodium involves its oxidation by luciferase in the presence of ATP and oxygen. This reaction produces an excited-state oxyluciferin, which emits light as it returns to the ground state. The intensity of the emitted light is proportional to the concentration of luciferase and ATP, making it a valuable tool for various assays and imaging techniques .
Similar Compounds:
Coelenterazine: Another bioluminescent substrate used in marine organisms.
Cypridina Luciferin: Found in marine ostracods and used in similar applications.
Bacterial Luciferin: Utilized by certain bacteria for bioluminescence.
Comparison:
Aqueous Solubility: D-Luciferin Sodium has greater aqueous solubility compared to coelenterazine.
Quantum Yield: D-Luciferin Sodium exhibits a higher quantum yield, making it more efficient in producing light.
Toxicity: It has lower toxicity compared to other luciferins, making it suitable for in vivo applications .
D-Luciferin Sodium stands out due to its high efficiency, low toxicity, and versatility in various scientific applications, making it an invaluable tool in modern research.
Biochemical Analysis
Biochemical Properties
D-Luciferin Sodium Salt plays a crucial role in biochemical reactions, particularly in the production of light in the presence of the enzyme luciferase . The ATP-dependent oxidation of D-Luciferin Sodium Salt by luciferase produces light . This system is employed as a reporter in plants, bacteria, and mammalian cells .
Cellular Effects
D-Luciferin Sodium Salt influences cell function by enabling the real-time, noninvasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) . It is also used to detect cellular viability with imaging and microplate assays .
Molecular Mechanism
The molecular mechanism of D-Luciferin Sodium Salt involves its oxidation by the enzyme luciferase in the presence of ATP and Mg2+ as cofactors . This reaction emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .
Temporal Effects in Laboratory Settings
The chemiluminescence from the reaction of D-Luciferin Sodium Salt and luciferase peaks within seconds, with light output that is proportional to luciferase activity or ATP concentrations . The product’s stability and long-term effects on cellular function are observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Luciferin Sodium Salt vary with different dosages in animal models . It is often used in research animals such as rats or mice for investigation .
Metabolic Pathways
D-Luciferin Sodium Salt is involved in the metabolic pathway that includes the enzyme luciferase . The reaction it participates in utilizes ATP and Mg2+ as cofactors .
Transport and Distribution
D-Luciferin Sodium Salt is readily soluble in aqueous buffers . It can cross cell membranes efficiently when caged .
Subcellular Localization
The subcellular localization of D-Luciferin Sodium Salt is not specific as it can cross cell membranes . Once inside the cell, a pulse of D-Luciferin Sodium Salt can be released by UV photolysis, or a continuous supply of active D-Luciferin Sodium Salt can be slowly formed by the action of intracellular esterases found in most eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Luciferin Sodium typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-cyano-6-hydroxybenzothiazole with thioglycolic acid to form 2-(6-hydroxy-2-benzothiazolyl)-4-thiazolidinone.
Cyclization: This intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield D-Luciferin.
Salt Formation: Finally, D-Luciferin is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of D-Luciferin Sodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the intermediate compounds.
Purification: Purification steps, including recrystallization and chromatography, to ensure high purity.
Quality Control: Rigorous quality control measures to verify the purity and activity of the final product
Types of Reactions:
Oxidation: D-Luciferin Sodium undergoes oxidation in the presence of luciferase, ATP, and oxygen to produce oxyluciferin, carbon dioxide, adenosine monophosphate (AMP), and light.
Reduction: It can be reduced back to its original form under specific conditions.
Substitution: Various substitution reactions can occur at the benzothiazole ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Requires luciferase, ATP, and oxygen.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxyluciferin: The primary product of the oxidation reaction.
Substituted Derivatives: Depending on the substitution reactions performed
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate followed by cyclization with sodium ethoxide. The resulting product is then reacted with sodium hydroxide and carbon dioxide to form the final compound.", "Starting Materials": [ "2-aminobenzenethiol", "ethyl bromoacetate", "sodium ethoxide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: React 2-aminobenzenethiol with ethyl bromoacetate in the presence of sodium ethoxide to form 2-(2-bromoethylthio)aniline.", "Step 2: Cyclize 2-(2-bromoethylthio)aniline with sodium ethoxide to form 2-(6-bromo-2-benzothiazolyl)aniline.", "Step 3: React 2-(6-bromo-2-benzothiazolyl)aniline with sodium hydroxide and carbon dioxide to form Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate." ] } | |
CAS RN |
103404-75-7 |
Molecular Formula |
C11H8N2NaO3S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/t7-;/m1./s1 |
InChI Key |
GORHDQYMKFFQDQ-OGFXRTJISA-N |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |
SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
D-Luciferin Sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





